2,5-Dimethylfuran-d6 2,5-Dimethylfuran-d6 Labeled 2,5-Dimethylfuran

Brand Name: Vulcanchem
CAS No.: 121571-93-5
VCID: VC0142698
InChI: InChI=1S/C6H8O/c1-5-3-4-6(2)7-5/h3-4H,1-2H3/i1D,2D3,3D,4D
SMILES: CC1=CC=C(O1)C
Molecular Formula: C₆H₅D₃O
Molecular Weight: 99.15

2,5-Dimethylfuran-d6

CAS No.: 121571-93-5

Cat. No.: VC0142698

Molecular Formula: C₆H₅D₃O

Molecular Weight: 99.15

* For research use only. Not for human or veterinary use.

2,5-Dimethylfuran-d6 - 121571-93-5

CAS No. 121571-93-5
Molecular Formula C₆H₅D₃O
Molecular Weight 99.15
IUPAC Name 3,4-dideuterio-2-(deuteriomethyl)-5-(trideuteriomethyl)furan
Standard InChI InChI=1S/C6H8O/c1-5-3-4-6(2)7-5/h3-4H,1-2H3/i1D,2D3,3D,4D
SMILES CC1=CC=C(O1)C

Physical and Chemical Properties

2,5-Dimethylfuran-d6 possesses unique physicochemical properties that make it suitable for various scientific applications. The following table summarizes its key properties:

PropertyValueSource
CAS Number121571-93-5
IUPAC Name3,4-dideuterio-2-(deuteriomethyl)-5-(trideuteriomethyl)furan
Molecular FormulaC₆H₂D₆O
Molecular Weight102.16 g/mol
Exact Mass102.09500
Polar Surface Area (PSA)13.14000
LogP1.89640
StabilityVolatile and stable under various conditions
InChI KeyGSNUFIFRDBKVIE-SPDFDVHRSA-N
Isomeric SMILES[2H]CC1=C(C(=C(O1)C([2H])([2H])[2H])[2H])[2H]

The compound's stability and distinct spectral properties, resulting from deuterium substitution, make it particularly valuable for analytical applications where distinct spectral signatures are required.

Synthesis and Preparation Methods

The synthesis of 2,5-Dimethylfuran-d6 typically involves deuteration of the parent compound, 2,5-Dimethylfuran. Several methods have been developed for this purpose:

Catalytic Deuterium Exchange

The most common synthetic route involves catalytic exchange of hydrogen atoms with deuterium using deuterium gas (D₂) in the presence of a catalyst such as palladium on carbon (Pd/C). This reaction is typically conducted under high pressure and elevated temperatures to ensure complete deuteration. The reaction conditions are carefully controlled to target the methyl groups specifically.

Deuterated Solvent Exchange

An alternative approach involves deuterium exchange between the compound and deuterated solvents such as DMSO-d6 or acetone-d6. This method often employs basic conditions with alkali metal carbonates (e.g., cesium carbonate) as catalysts . Research has shown that non-fluorinated substrates like furan can be selectively dideuterated in the more acidic 2,5 positions using this approach .

Industrial Production

Industrial production follows similar principles but on a larger scale, involving continuous flow of 2,5-Dimethylfuran and deuterium gas over a catalyst bed in a reactor. The reaction conditions are optimized to maximize yield and purity, ensuring efficient production of the deuterated compound. The process typically involves:

  • Charging the reactor with the parent compound

  • Introducing deuterium gas at controlled pressure

  • Maintaining optimal temperature for exchange

  • Purification through distillation or crystallization

Chemical Reactions

2,5-Dimethylfuran-d6 participates in various chemical reactions, similar to its non-deuterated counterpart but with kinetic isotope effects influencing reaction rates and mechanisms.

Types of Reactions

The following table summarizes key reactions of 2,5-Dimethylfuran-d6:

Reaction TypeConditionsProductsSource
OxidationPotassium permanganate (KMnO₄) in acidic medium2,5-dimethylfuran-2,5-dicarboxylic acid (deuterated)
ReductionH₂ with Pd/C catalyst2,5-dimethyltetrahydrofuran (deuterated)
Electrophilic SubstitutionHalogens (Br₂, Cl₂) with Lewis acid catalystHalogenated derivatives
HydrodeoxygenationMetal catalysts at elevated temperaturesOxygen-removed hydrocarbons
Deuterium ExchangeBasic conditions in deuterated solventsFurther deuterated derivatives

Reaction Mechanisms

The mechanism of deuteration in 2,5-Dimethylfuran-d6 has been studied using various catalysts. When deuteration occurs over Pd and Pt catalysts at temperatures between 90-220°C, research shows that:

  • Furan ring saturation occurs first at low reaction temperatures, leading to deuterated tetrahydrofurans

  • Progressive deuterium exchange in the tetrahydrofuran ring happens at higher temperatures

  • Finally, hydrogen/deuterium exchange occurs in the methyl groups on the tetrahydrofuran ring

Studies have shown that CO bond cleavage can also occur over Pd/C catalysts at elevated temperatures, resulting in deuterated ketones where all hydrogen atoms are exchanged for deuterium .

2,5-Dimethylfuran-d6 has numerous applications across scientific disciplines, particularly in analytical chemistry, biofuel research, and as a reference standard.

Internal Standard in Chromatography

2,5-Dimethylfuran-d6 serves as an effective internal standard in gas chromatography and mass spectrometry analysis. Its isotopic labeling allows for precise quantification of other compounds without interference from natural isotopic variations . Research has demonstrated its utility in:

  • Improving accuracy in quantifying alkylfurans in food products

  • Providing reliable reference points during analytical procedures

  • Developing methods to separate and quantify isomers like 2-ethylfuran and 2,5-dimethylfuran

Method Development

Recent analytical advances have employed 2,5-Dimethylfuran-d6 to enhance the sensitivity and specificity of detection in complex matrices:

ApplicationAdvantage of Using 2,5-Dimethylfuran-d6Source
Complete separation of isomersEnables baseline separation of 2-ethylfuran and 2,5-dimethylfuran
Mass spectrometryPrevents coelution issues and ion ratio deviations
Cigarette smoke detectionServes as an ideal marker for detecting cigarette smoke
Food analysisImproves quantification of furans in thermally processed foods

A significant advancement in analytical methodology involves using 2,5-Dimethylfuran-d6 instead of 2,5-dimethylfuran-d3 to avoid contribution to the qualifier ion of 2-ethylfuran, which previously led to ion ratio deviations. This substitution, coupled with improved chromatographic columns like Equity-1, enhances separation and minimizes interference between analytes .

Biofuel Research

2,5-Dimethylfuran-d6 serves as an effective tracer in studies examining the combustion properties of biofuels. The parent compound, 2,5-Dimethylfuran, has attracted significant attention as a potential biofuel due to its:

  • High energy density (approximately 30 kJ/cm³)

  • Research octane number (RON) of 119, comparable to gasoline

  • Immiscibility with water, allowing easier blending with gasoline compared to ethanol

The deuterated version enables researchers to track reaction pathways and understand the kinetics involved in biofuel transformations, particularly in catalytic studies aimed at optimizing conditions for the conversion of biomass-derived feedstocks into valuable chemicals.

Comparative Analysis with Similar Compounds

Understanding the relationship between 2,5-Dimethylfuran-d6 and related compounds provides valuable context for its applications and properties:

CompoundStructureKey DifferencesApplicationsSource
2,5-DimethylfuranFuran ring with two methyl groups at positions 2 and 5Non-deuterated versionBiofuel candidate, organic synthesis precursor
2,3-DimethylfuranFuran ring with methyl groups at positions 2 and 3Different methyl position arrangementOrganic synthesis intermediate
2-MethylfuranFuran ring with one methyl group at position 2Single methyl substitutionSolvent, organic synthesis
2,5-Dimethylfuran-d3Partially deuterated derivativeFewer deuterium atomsPreviously used as internal standard but has qualifier ion interference issues
Furan-d4Fully deuterated furan ring without methyl groupsSimpler structure, different deuteration patternInternal standard in analytical chemistry

The uniqueness of 2,5-Dimethylfuran-d6 stems from the complete deuteration of its methyl groups, which produces distinct mass spectral characteristics that minimize interference with other compounds during analytical procedures .

Biological Activity and Environmental Considerations

Biomarker Applications

2,5-Dimethylfuran-d6 serves important roles in biological and environmental monitoring:

  • It functions as an ideal marker for detecting cigarette smoke, allowing researchers to track exposure and environmental distribution .

  • The compound can be used in studies investigating metabolic pathways of related furan derivatives in biological systems.

Metabolic Considerations

While the non-deuterated 2,5-Dimethylfuran is primarily metabolized in the liver, the deuterated version exhibits altered metabolic rates and pathways due to the kinetic isotope effect. This property makes it valuable for metabolism studies and understanding toxicological mechanisms.

Research has indicated that 2,5-Dimethylfuran can act as a biomarker for smoking due to its presence in cigar smoke. Its low ciliary toxicity indicates minimal adverse effects on respiratory cilia, although comprehensive studies on the deuterated version remain limited.

Recent Research Developments

Analytical Method Enhancement

Recent research has focused on improving analytical techniques using 2,5-Dimethylfuran-d6:

  • Development of chromatographic methods using the Supelco Equity-1 column to achieve complete baseline separation of 2,5-dimethylfuran and 2-ethylfuran isomers with shorter runtime when using single mass spectrometry .

  • Validation of methods for simultaneous quantification of furan, 2-methylfuran, 3-methylfuran, 2-ethylfuran, 2,5-dimethylfuran, and 2-pentylfuran in various food matrices, achieving recoveries in the range of 80-110%, repeatability below 14%, and intermediate reproducibility below 22% .

Catalysis Studies

2,5-Dimethylfuran-d6 has been employed as a model compound in various catalytic studies:

  • Investigation of reaction mechanisms in the conversion of biomass-derived feedstocks into valuable chemicals, particularly using nickel-molybdenum sulfide catalysts that produce high yields under mild conditions.

  • Hydrodeoxygenation processes that utilize 2,5-Dimethylfuran-d6 to investigate the removal of oxygen from biomass-derived compounds, allowing researchers to trace reaction pathways and understand involved kinetics.

  • Studies of deuterium incorporation patterns during catalytic reactions to elucidate mechanistic details of transformations relevant to biofuel production .

2,5-Dimethylfuran-d6 represents a significant advancement in deuterated reference standards for analytical chemistry and isotope labeling studies. Its unique properties, derived from the strategic replacement of hydrogen with deuterium in the methyl groups of 2,5-Dimethylfuran, make it an invaluable tool for researchers across multiple disciplines.

The compound's applications in chromatographic separation, mass spectrometry identification, NMR spectroscopy, and biofuel research highlight its versatility and importance in modern scientific inquiry. Recent methodological improvements have enhanced its utility, particularly in achieving complete chromatographic separation of structurally similar isomers.

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